molecular formula C12H5N5O11 B14728801 Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- CAS No. 5950-87-8

Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-

Cat. No.: B14728801
CAS No.: 5950-87-8
M. Wt: 395.19 g/mol
InChI Key: UCAHGXFXBRSTPX-UHFFFAOYSA-N
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Description

Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-: is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its high reactivity and is often used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- typically involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction results in the formation of the desired compound with high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro groups into amino groups, significantly altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- is used as a precursor for synthesizing other complex molecules. Its high reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has been studied for its potential use in developing new pharmaceuticals and as a probe in biochemical assays. Its unique structure allows it to interact with various biological molecules, making it useful in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, explosives, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .

Mechanism of Action

The mechanism by which Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- exerts its effects involves the interaction of its nitro groups with other molecules. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- apart is its specific arrangement of nitro groups and the presence of the phenoxy group. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

5950-87-8

Molecular Formula

C12H5N5O11

Molecular Weight

395.19 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)-1,3,5-trinitrobenzene

InChI

InChI=1S/C12H5N5O11/c18-13(19)6-1-2-11(8(3-6)15(22)23)28-12-9(16(24)25)4-7(14(20)21)5-10(12)17(26)27/h1-5H

InChI Key

UCAHGXFXBRSTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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